molecular formula C16H17NO3 B4680670 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid

3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid

Cat. No.: B4680670
M. Wt: 271.31 g/mol
InChI Key: QPCRUDWHQXGQBG-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxybenzyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylamino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-14(16(18)19)4-3-5-15(11)17-10-12-6-8-13(20-2)9-7-12/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCRUDWHQXGQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Methoxybenzylamine Intermediate: This can be synthesized by reacting 4-methoxybenzaldehyde with an amine source under reductive amination conditions.

    Coupling with Methylbenzoic Acid: The methoxybenzylamine intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The methoxybenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect is dependent on the specific biological pathway or target involved.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Lacks the amino and methyl groups, making it less versatile in terms of chemical reactivity.

    2-methylbenzoic acid: Lacks the methoxybenzyl and amino groups, limiting its biological activity.

    4-methoxybenzylamine: Lacks the carboxylic acid group, reducing its potential for forming amide bonds.

Uniqueness

3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid is unique due to the presence of both the methoxybenzyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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